2-azido-N-(4-bromo-2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-azido-N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFNOYGEJQHFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide generally involves two main steps:
- Step 1: Preparation of 2-bromo-4-fluoroacetanilide intermediate
- Step 2: Azidation of the bromoacetamide intermediate to introduce the azido group
Preparation of 2-Bromo-4-fluoroacetanilide Intermediate
This intermediate is a key precursor for the target azido compound. According to patent CN102120723A, a reliable industrially scalable method involves:
Acetylation of 4-fluoroaniline:
- React 4-fluoroaniline with acetic anhydride in glacial acetic acid at 55-100 °C for 1-3 hours.
- Molar ratios: 4-fluoroaniline to glacial acetic acid approximately 1:3.0-4.8; 4-fluoroaniline to acetic anhydride 1:1.01-1.20.
- This forms 4-fluoroacetanilide as an intermediate.
-
- Bromine is added dropwise at 45-55 °C, followed by reaction at 50-60 °C for 1-3 hours.
- Hydrogen peroxide (25-50% concentration) is then added at 40-55 °C and reacted for another 1-3 hours.
- Sodium bisulfite aqueous solution (1-20% mass fraction) is used for decolorization and crystallization.
- Final recrystallization is performed in an ethanol-water mixture (60-95% ethanol) with molar ratios of bromination crude to ethanol 1:2-6, and water 1:0.1-2.
-
- This method achieves over 90% conversion rates in acetylation and bromination steps.
- The final product, 2-bromo-4-fluoroacetanilide, is obtained with high purity suitable for scale-up and cost-effective production.
| Step | Conditions | Reagents & Ratios | Outcome |
|---|---|---|---|
| Acetylation | 55-100 °C, 1-3 h | 4-fluoroaniline:glacial acetic acid (1:3-4.8), acetic anhydride (1:1.01-1.20) | 4-fluoroacetanilide intermediate |
| Bromination | 45-60 °C, 1-3 h each for bromine and H2O2 | Bromine (1:0.6-0.7 molar ratio to aniline), H2O2 (1:0.8-0.9) | 2-bromo-4-fluoroacetanilide |
| Purification | Sodium bisulfite decolorization, recrystallization in EtOH-H2O | Sodium bisulfite (1-20% aqueous), EtOH-H2O (60-95% EtOH) | High purity product |
The azido group introduction typically proceeds via nucleophilic substitution of a halogenated acetamide (e.g., 2-chloro or 2-bromo acetamide derivative) with sodium azide.
-
- Dissolve the halogenated acetamide intermediate in a solvent mixture such as ethanol/water (70:30 v/v).
- Add sodium azide (NaN3) in slight excess (e.g., 1.3 eq).
- Reflux the mixture at around 80 °C for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the precipitated azidoacetamide.
- Wash with cold water to purify and optionally recrystallize from hot ethanol for further purity enhancement.
Alternative and Supporting Synthetic Methods
-
- Literature reports a one-pot protocol for α-bromo phenylethanone derivatives involving sodium azide and tert-butyl hydroperoxide (TBHP) with Mg(OtBu)2 catalyst in ethyl acetate/DMSO solvent at room temperature.
- This method yields ketoamides via azidation followed by oxidation, which may be adapted for related azidoacetamide syntheses.
Considerations for Safety and Yield:
- Azides require careful handling due to potential explosiveness.
- Reaction conditions are optimized to minimize side reactions such as dibromination or over-oxidation.
- Purification steps such as recrystallization and column chromatography are essential for obtaining high-purity products.
Summary Table of Preparation Methods
Concluding Remarks
The preparation of this compound is efficiently achieved by first synthesizing the 2-bromo-4-fluoroacetanilide intermediate via acetylation and bromination, followed by nucleophilic substitution with sodium azide under reflux conditions. The methods are supported by industrially viable protocols and academic research, ensuring high yield and purity. Alternative one-pot methods offer potential for streamlined synthesis but require further adaptation for this specific compound.
This comprehensive review integrates patent-based industrial methods and academic synthetic protocols, providing a robust foundation for the preparation of this compound suitable for research and production purposes.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for azidation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Reduction: The reduction of the azido group yields N-(4-bromo-2-fluorophenyl)acetamide.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the azido group exhibit potent antitumor activity. For instance, derivatives related to 2-azido-N-(4-bromo-2-fluorophenyl)acetamide have shown promising results against various cancer cell lines, including human colorectal carcinoma (HCT116). These compounds are being explored as potential lead agents for developing novel anticancer therapies .
Antimicrobial Properties
The azido group also enhances the antimicrobial activity of this compound. Studies have demonstrated that related compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain derivatives have shown minimum inhibitory concentration (MIC) values that indicate strong antimicrobial potential, suggesting their use as new antimicrobial agents .
Enzyme Inhibition
Compounds with the 4-bromo-2-fluorophenyl moiety have been identified as effective inhibitors of various enzymes, including methionine aminopeptidase-2 and HIV protease. This feature makes them valuable in drug design for treating diseases linked to these enzymes .
Material Science Applications
The unique properties of azides allow them to be utilized in materials science for synthesizing polymers and other advanced materials. The reactivity of the azido group facilitates click chemistry reactions, which are essential for creating complex molecular architectures in polymer chemistry .
Case Studies and Research Findings
| Study | Focus | Results |
|---|---|---|
| Contin et al., 2019 | Antitumor activity | Demonstrated significant inhibition of HCT116 cell growth by azido derivatives. |
| Ahmed & Abdallah, 2019 | Antimicrobial properties | Identified strong activity against multiple bacterial strains with MIC values below 30 µM for certain derivatives. |
| Missioui et al., 2020 | Enzyme inhibition | Showed effectiveness against methionine aminopeptidase-2, suggesting potential in therapeutic applications. |
Mechanism of Action
The mechanism of action of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide involves its functional groups:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole rings.
Bromo and Fluoro Groups: These groups can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons with Analogues
Crystallographic Parameters
The crystal structures of closely related compounds provide insights into the conformational preferences of azidoarylacetamides. For instance:
Key observations:
- The 4-methyl derivative (P21/c) forms a monoclinic lattice with three independent molecules in the asymmetric unit. Azide groups exhibit rotational flexibility, with N–N–C–C torsion angles ranging from 102.7° to 173.9° .
- Hydrogen bonding (N–H···O) creates zigzag chains along the c-axis, stabilized by glide-plane symmetry . Similar intermolecular interactions are expected for the 4-bromo-2-fluoro analogue, though bromine’s larger van der Waals radius may alter packing efficiency.
Spectroscopic Data
Infrared (IR) and nuclear magnetic resonance (NMR) spectra highlight functional group characteristics:
IR (ATR) :
¹H NMR (DMSO-d₆) :
Comparatively, the 4-bromo-2-fluorophenyl group would deshield adjacent protons, causing upfield/downfield shifts relative to methyl or unsubstituted analogues.
Antimicrobial Activity
While direct data for the target compound are unavailable, structurally related thiazole- and triazole-containing acetamides exhibit antibacterial properties. For instance:
- N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides show activity against Gram-positive pathogens (MIC: 2–8 µg/mL) .
- The bromo and fluoro groups may enhance lipophilicity, improving membrane penetration and bioavailability .
Comparative Analysis of Physicochemical Properties
Thermal Stability
- Melting Points :
Solubility
- Azidoacetamides are typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Bromine’s hydrophobicity may further reduce aqueous solubility compared to methyl or fluoro derivatives .
Biological Activity
2-Azido-N-(4-bromo-2-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and applications, supported by relevant data and studies.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features an azido group, which enhances its reactivity, and both bromine and fluorine substituents that influence its electronic properties. The synthesis typically involves the reaction of 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide with sodium azide in a solvent mixture of ethanol and water, yielding a product with a melting point between 360 K and 362 K and an approximate yield of 70% to 77% .
Anticancer Properties
Research indicates that compounds containing azido groups often exhibit significant anticancer activity. For instance, studies have shown that azido-containing compounds can interact with various molecular targets involved in cancer cell proliferation and apoptosis. The mechanism of action may involve the modulation of signaling pathways related to cell survival and growth .
In a comparative study, similar azido-substituted compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could potentially exhibit similar inhibitory activity .
Table 1: Anticancer Activity of Azido Compounds
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Azido Compound A | 0.142 | HEPG2 (liver carcinoma) |
| Azido Compound B | 28.006 | HeLa (cervical cancer) |
Antimicrobial Activity
The presence of halogen substituents (bromine and fluorine) may enhance the antimicrobial properties of this compound. Previous studies on related arylacetamides have shown promising results against various bacterial strains, indicating that this compound could also exhibit significant antimicrobial activity .
The biological activity of this compound is likely mediated through:
- Target Interaction : The azido group may facilitate binding to specific enzymes or receptors involved in cellular processes.
- Signaling Pathway Modulation : The compound could influence pathways associated with cell growth and survival.
- Reactive Intermediates : Upon activation, the azido group can generate reactive intermediates that may disrupt cellular functions .
Case Studies
A recent study explored the synthesis and biological evaluation of various azido-substituted arylacetamides, including derivatives similar to this compound. These derivatives were tested for their cytotoxic effects on cancer cell lines, revealing a correlation between structural modifications and biological activity .
Case Study Summary
- Objective : Evaluate cytotoxicity against liver carcinoma cells.
- Method : MTT assay to determine IC50 values.
- Results : Notable cytotoxicity was observed, warranting further investigation into structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide?
- Methodology : Synthesis typically involves sequential functionalization. For example:
Acetamide formation : React 4-bromo-2-fluoroaniline with bromoacetyl bromide in dichloromethane at 0–5°C under inert conditions to form N-(4-bromo-2-fluorophenyl)acetamide .
Azide introduction : Substitute the bromine atom with sodium azide (NaN₃) in DMF at 60°C for 12 hours .
- Critical parameters :
- Solvent polarity (DMF preferred for SN2 reactions).
- Temperature control to avoid azide decomposition.
- Yield optimization :
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | 0–5 | 2 | 85–90 |
| 2 | DMF | 60 | 12 | 70–75 |
Q. How can the structural integrity of this compound be confirmed?
- Analytical techniques :
- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for bromo/fluorophenyl) and azide absence in final product .
- IR spectroscopy : Confirm N–H stretch (~3300 cm⁻¹ for acetamide) and azide peak (~2100 cm⁻¹) .
- Mass spectrometry : Molecular ion peak at m/z 325.1 (C₈H₆BrFN₄O) .
Q. What are the stability considerations for handling and storing this compound?
- Decomposition risks :
- Thermal instability : Avoid temperatures >80°C to prevent azide decomposition .
- Light sensitivity : Store in amber vials at –20°C under nitrogen .
Advanced Research Questions
Q. How does the azide group influence the compound’s reactivity in click chemistry applications?
- Mechanistic insight : The azide participates in Huisgen cycloaddition with alkynes (e.g., Cu-catalyzed reactions to form triazoles).
- Kinetics : Reaction rate increases with Cu(I) catalysts (TBTA ligand recommended) .
- Applications : Bioconjugation or polymer crosslinking .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Approach :
Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases or tubulin) .
DFT calculations : Analyze electron density maps to assess azide and acetamide group interactions .
- Case study : Analogous bromophenyl acetamides show ∆G values of –8.2 kcal/mol against EGFR kinase .
Q. How to resolve contradictions in reported biological activities of structurally similar compounds?
- Strategy :
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., fluoro vs. chloro at position 2) .
- Dose-response assays : Test cytotoxicity (IC₅₀) across multiple cell lines (e.g., MCF-7 vs. HEK293) .
- Example :
| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HEK293 |
|---|---|---|
| 2-azido analog (target) | 12.3 ± 1.2 | >50 |
| 2-chloro analog | 8.7 ± 0.9 | 25.4 ± 2.1 |
Q. What are the challenges in scaling up synthesis without compromising purity?
- Key issues :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
